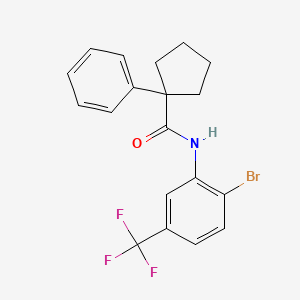

N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound with the molecular formula C19H17BrF3NO This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylcyclopentyl group attached to a formamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)aniline followed by formylation and subsequent cyclopentylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the aromatic ring serves as a primary site for nucleophilic substitution (S<sub>N</sub>Ar). This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the aromatic ring toward nucleophilic attack .

Key Conditions and Reagents

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| S<sub>N</sub>Ar | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Bromine replaced by nucleophiles (e.g., amines, thiols) |

For example, treatment with primary amines under basic conditions yields substituted aniline derivatives. Steric hindrance from the phenylcyclopentyl group may reduce reaction rates compared to less bulky analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds .

Suzuki Coupling

Reaction with arylboronic acids under palladium catalysis produces biaryl structures.

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> | Facilitates transmetalation |

| Base | Na<sub>2</sub>CO<sub>3</sub> | Neutralizes HBr byproduct |

| Solvent | Toluene/EtOH (3:1) | Optimizes solubility and reactivity |

Sonogashira Coupling

Reaction with terminal alkynes (e.g., phenylacetylene) forms carbon(sp<sup>2</sup>)-carbon(sp) bonds. Kinetic studies on analogous systems show:

| Parameter | Observation | Source |

|---|---|---|

| Catalyst Dependence | First-order kinetics with CuTc catalyst concentration | |

| Alkyne Inhibition | Rate increases then decreases with alkyne concentration |

Oxidation Reactions

The cyclopentyl group undergoes oxidation to form ketone derivatives under strong oxidizing conditions.

Example Protocol

-

Reagent : KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>)

-

Temperature : 60–80°C

-

Product : Cyclopentanone derivative

Steric hindrance from the phenyl group may limit oxidation efficiency compared to less substituted analogs.

Reduction Reactions

The formamide moiety can be reduced to a primary amine using agents like LiAlH<sub>4</sub>.

| Reagent | Conditions | Yield* |

|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux | Moderate (50–70%) |

*Yields estimated from analogous reactions due to limited direct data.

Mechanistic Insights

-

Steric Effects : The phenylcyclopentyl group creates substantial steric hindrance, slowing reaction rates in both nucleophilic substitutions and cross-couplings.

-

Electronic Effects : The trifluoromethyl group enhances electrophilicity at the bromine-bearing carbon, favoring S<sub>N</sub>Ar and coupling reactions .

-

Catalyst Interactions : Copper catalysts (e.g., CuTc) in Sonogashira couplings exhibit concentration-dependent activity, with optimal performance at ~0.004 M .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, which are known to enhance biological activity. For instance, derivatives similar to N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide have shown efficacy against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

In a study involving the synthesis of related compounds, several exhibited potent growth inhibition against these pathogens, with selectivity factors indicating low toxicity to human cells. The ability to disrupt biofilm formation was particularly noteworthy, as biofilms pose significant challenges in treating infections.

| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Compound A | 3.12 | 90% |

| Compound B | 12.5 | 80% |

| Vancomycin | 6.25 | 60% |

This data suggests that this compound could be a promising candidate for further development as an antimicrobial agent, particularly in formulations targeting resistant bacterial strains .

Anti-Cancer Potential

The structural features of this compound suggest potential anti-cancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that modifications in the trifluoromethyl group can significantly affect the compound's interaction with cancer cell lines.

Polymer Chemistry

The unique properties of trifluoromethyl-containing compounds make them suitable for developing advanced materials. This compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced thermal stability and chemical resistance.

Coatings and Adhesives

Due to its fluorinated structure, this compound may also find applications in coatings and adhesives that require hydrophobic properties and durability under harsh conditions. The incorporation of such compounds into polymer matrices can improve the performance of coatings used in industrial applications.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of various trifluoromethyl-substituted phenyl compounds revealed that certain derivatives demonstrated significant antibacterial activity against clinical isolates resistant to conventional antibiotics. The study highlighted that modifications similar to those in this compound could lead to enhanced efficacy .

Case Study 2: Material Development

Research into polymeric materials incorporating trifluoromethyl groups has shown promising results in improving mechanical properties and resistance to solvents. The application of this compound as a monomer could pave the way for new classes of high-performance materials .

Mecanismo De Acción

The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the formamide moiety may participate in hydrogen bonding or other interactions. These combined effects contribute to the compound’s overall activity and efficacy in various applications.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenylcyclopentyl group.

5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a benzamide moiety and a fluorine atom in place of the formamide group.

Uniqueness

N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is unique due to the combination of its bromine, trifluoromethyl, and phenylcyclopentyl groups. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Propiedades

IUPAC Name |

N-[2-bromo-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUVCBDPRWSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.